

# An In-depth Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid

Cat. No.: B113005

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Audience: Researchers, scientists, and drug development professionals.

## Abstract

**(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid**, also known as Boc-L- $\alpha$ -amino adipic acid, is a pivotal synthetic building block in medicinal chemistry and peptide synthesis. As a derivative of L- $\alpha$ -amino adipic acid, an endogenous amino acid, its primary utility lies in the temporary protection of the  $\alpha$ -amino group. This protection allows for selective chemical modifications at other reactive sites, such as the two carboxylic acid groups. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under moderately acidic conditions. This guide provides a comprehensive overview of the chemical, physical, and safety properties of this compound, details common experimental protocols for its synthesis and analysis, and illustrates its role as a precursor in synthetic workflows.

## Chemical and Physical Properties

**(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid** is a white to yellow crystalline powder. Its properties are summarized below, providing key data for its handling, characterization, and use in experimental settings.

## Data Presentation: Identifier and Physical Properties

Property	Value	Citation(s)
IUPAC Name	(2S)-2-[(tert-butoxycarbonyl)amino]hexane dioic acid	
Synonyms	Boc-L- $\alpha$ -amino adipic acid, Boc-L-2-amino adipic acid	
CAS Number	77302-72-8	
Molecular Formula	C <sub>11</sub> H <sub>19</sub> NO <sub>6</sub>	
Molecular Weight	261.27 g/mol	
Physical Form	White to yellow powder or crystals	
Purity	$\geq$ 95%	
Storage Temperature	Room Temperature, Sealed in Dry	

## Data Presentation: Structural and Computational Data

Property	Value	Citation(s)
InChI Key	QDTDLMJRZPSKDM-ZETCQYMHSA-N	
SMILES	O=C(O)--INVALID-LINK-- CCCC(O)=O	
Topological Polar Surface Area (TPSA)	112.93 Å <sup>2</sup>	
LogP	1.2192	
Hydrogen Bond Acceptors	4	
Hydrogen Bond Donors	3	
Rotatable Bonds	6	

Note: Computational data is for the corresponding (R)-enantiomer, which is expected to be identical for the (S)-enantiomer.

## Data Presentation: Safety and Hazard Information

Category	Information	Citation(s)
Signal Word	Warning	
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapors/spr ay), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)	

## Experimental Protocols

The following sections detail generalized but robust methodologies for the synthesis and analytical characterization of **(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid**.

### Synthesis Protocol: N-Boc Protection

This protocol describes a standard method for the N-protection of L- $\alpha$ -amino adipic acid using di-tert-butyl dicarbonate (Boc<sub>2</sub>O), a widely adopted and efficient procedure for Boc group installation.

Materials:

- L- $\alpha$ -amino adipic acid
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)

- 1,4-Dioxane
- Water (deionized)
- Sodium hydroxide (NaOH) or Triethylamine (Et<sub>3</sub>N)
- Ethyl acetate (EtOAc)
- 5% Citric acid solution or 1M HCl
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- Dissolution: Dissolve L- $\alpha$ -amino adipic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water. Add a suitable base such as NaOH (2.2 equivalents) or triethylamine (1.5 equivalents) and stir until a homogenous solution is formed. Cool the mixture to 0 °C in an ice bath.
- Addition of Boc<sub>2</sub>O: To the cooled, stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or dissolved in a small amount of 1,4-dioxane.
- Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by checking for the disappearance of the starting amino acid.
- Workup:
  - Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
  - Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted Boc<sub>2</sub>O and byproducts.
  - Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using a 5% citric acid solution or 1M HCl. The product should precipitate or form an oil.
- Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

- Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ . Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: The crude **(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid** can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary.

## Analytical Characterization Protocols

Accurate characterization is essential to confirm the structure and purity of the synthesized compound.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides unambiguous structural confirmation.

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{MeOD}$ ) in an NMR tube.
- $^1\text{H}$  NMR Analysis: The proton NMR spectrum is expected to show a characteristic sharp singlet at approximately  $\delta$  1.4 ppm, integrating to 9 protons, which corresponds to the tert-butyl group of the Boc protector. Other key signals include a multiplet for the  $\alpha$ -proton ( $\text{CH}$ ) adjacent to the nitrogen and multiplets for the four sets of methylene protons ( $-\text{CH}_2-$ ) of the hexanedioic acid backbone. The two acidic protons of the carboxyl groups will appear as broad singlets.
- $^{13}\text{C}$  NMR Analysis: The carbon NMR spectrum will confirm the presence of the Boc group with signals around  $\delta$  80 ppm (quaternary carbon) and  $\delta$  28 ppm (three methyl carbons). Signals for the two carbonyl carbons (one from the Boc group and two from the carboxylic acids) will be observed downfield ( $>155$  ppm).

2.2.2 High-Performance Liquid Chromatography (HPLC) HPLC is used to assess the purity of the compound.

- System: A reverse-phase HPLC system with a C18 column is typically used.

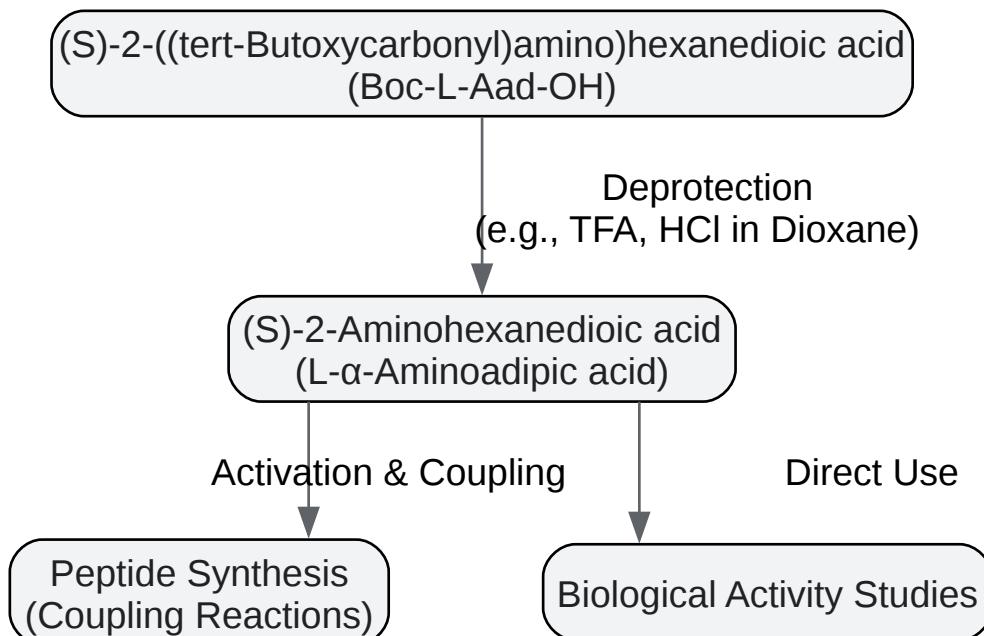
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a common mobile phase system.
- Detection: UV detection at 210-220 nm is suitable for detecting the amide and carboxyl chromophores.
- Analysis: A single major peak in the chromatogram indicates a high degree of purity. The retention time is characteristic of the compound under the specific method conditions.

## Applications and Synthetic Utility

The primary role of **(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid** is as a protected building block. The Boc group prevents the  $\alpha$ -amino group from participating in undesired side reactions during subsequent synthetic steps, such as peptide coupling or esterification of the carboxylic acid groups.

## Role in Synthesis

The deprotection of the Boc group is typically the final step before revealing the free amine or an intermediate step to allow for further modification at the nitrogen. This process is most commonly achieved by treatment with a strong acid.

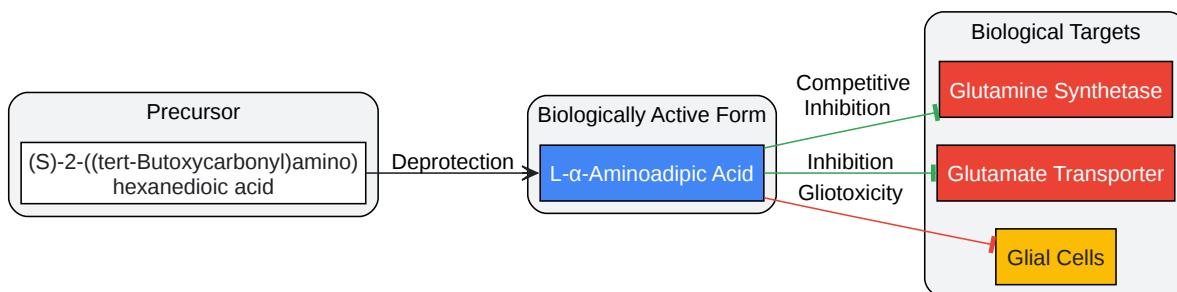


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### Synthetic workflow illustrating the deprotection and subsequent use of the title compound.

## Precursor to a Biologically Active Molecule

While the Boc-protected form is synthetically valuable, the deprotected molecule, L- $\alpha$ -amino adipic acid, is a known gliotoxic analog of glutamate. It exerts biological effects by interacting with specific cellular targets. Therefore, Boc-L- $\alpha$ -amino adipic acid serves as a stable precursor that can be used to generate the active molecule for neurological and biochemical research.



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### Logical relationship between the protected precursor and its biologically active form.

- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b113005#what-are-the-properties-of-s-2-tert-butoxycarbonyl-amino-hexanedioic-acid>

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)